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Co-Crystal Structure and Binding Mode

The atomic-level interaction between PFI-1 and the first bromodomain of human BRD4 (BRD4-BD1) is
detailed in the PDB entry 4E96 [1].

¢ Ligand Identity: The bound inhibitor is PFI-1, identified as ONS in the structure [1].
¢ Key Interaction: PFI-1 functions as an acetyl-lysine (Kac) mimetic [2] [3]. It occupies the acetylated
lysine recognition site, directly competing with histone binding.
¢ Critical Hydrogen Bonds: The binding is stabilized by hydrogen bonds that mimic those used by
native acetylated histones [4]:
o The oxygen atom of the inhibitor's acetyl-mimicking group forms a hydrogen bond with the side
chain of Asn140 on the BC loop of BRDA4.
o A water-mediated hydrogen bond connects the inhibitor to the conserved Tyr97 on the ZA loop.
e Hydrophobic Interactions: A lipophilic group on PFI-1 extends into the deep hydrophobic cavity of
the binding site, interacting with the WPF shelf (formed by residues Trp81, Pro82, and Phe83) [4].

The diagram below illustrates these key interactions within the BRD4 binding site.
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Quantitative Binding and Selectivity Data

PFI-1 exhibits potent and selective binding to BET family bromodomains, supported by the following

experimental data.

Table 1: Binding Affinity of PFI-1 for BET Bromodomains

Protein Target Assay Type Affinity /| Potency (nM) Citation
BRD4-BD1 Isothermal Titration Calorimetry (KD) 474+ 2.5 [2]
BRD4-BD2 Isothermal Titration Calorimetry (KD) 1949+6 [2]
BRD4-BD1 ALPHA Screen (IC50) 220 [2]
BRD2 (2nd BD) ALPHA Screen (IC50) 98 [2]

Table 2: Selectivity Profile of PFI-1 (Thermal Shift Assay) The following table shows the change in

melting temperature (ATm) of various bromodomains in the presence of 10 pM PFI-1, indicating binding
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stability [5].

Bromodomain Target ATm (°C) @ 10 uM PFI-1
BRD4 (BD1) +6.5
BRD2 (BD1) +4.6
BRD3 (BD1) +5.2
BRDT (BD1) +2.1
CREBBP +2.7
BAZ2B +0.3
PCAF +0.8

PFI-1 demonstrates >350-fold selectivity for BET bromodomains over non-BET family members like

CREBBP, and showed less than 20% inhibition at 1 pM against a panel of 50 kinases [5].

Key Experimental Protocols

The quantitative data on PFI-1 is generated through several key biophysical and biochemical methods.

1. X-ray Crystallography (for Co-crystal Structure) [1]

e Purpose: Determine the 3D atomic structure of the BRD4-BD1/PFI-1 complex.

e Method: The complex was crystallized, and its structure was solved using X-ray diffraction at a
resolution of 1.92 A.

e Software Used: Structures were typically solved and refined using programs like PHASER for phasing
and REFMAC for refinement.

2. Isothermal Titration Calorimetry (ITC) [2] [5]

e Purpose: Directly measure the binding affinity (KD), enthalpy (AH), and entropy (AS) of the
interaction.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.thesgc.org/chemical-probes/pfi-1
https://www.smolecule.com/products/s548710?utm_src=pdf-body
https://www.thesgc.org/chemical-probes/pfi-1
https://www.smolecule.com/products/s548710?utm_src=pdf-body
https://www.rcsb.org/structure/4e96
https://www.smolecule.com/products/s548710?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3673830/
https://www.thesgc.org/chemical-probes/pfi-1
https://www.smolecule.com/products/s548710?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

e Method: A solution of BRD4 bromodomain is titrated into a cell containing the PFI-1 inhibitor (or vice
versa). The heat released or absorbed with each injection is measured precisely.

e Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl.

e Data Analysis: The heat flow data is fitted using a model (e.g., one binding site model) in software
like MicroCal Origin to extract thermodynamic parameters.

3. ALPHA (Amplified Luminescent Proximity Homogeneous Assay) Screen [2] [5]

¢ Purpose: Measure the ability of PFI-1 to disrupt the interaction between BRD4 and an acetylated
histone peptide in a high-throughput format (IC50).
e Method:
o His-tagged BRD4, biotinylated tetra-acetylated histone H4 peptide, and PFI-1 are mixed.
Streptavidin-coated donor beads and nickel chelate acceptor beads are added.
If BRD4 and the peptide interact, beads are brought close, causing a luminescent signal.
o PFI-1 disrupts the interaction, reducing the signal.
e Buffer: 50 mM HEPES, 100 mM NacCl, 0.1% BSA, 0.05% CHAPS, pH 7.4.

[¢]

[e]

Performance in Disease Models

PFI-1 demonstrates therapeutic potential in preclinical models by disrupting BRD4-driven oncogenic

transcription.

e Anti-proliferative Effects: In leukemic cell lines, PFI-1 inhibits cell growth, induces G1 cell cycle
arrest, promotes apoptosis, and impairs clonogenic growth [2] [3].

e Downregulation of Oncogenes: Treatment with PFI-1 leads to significant downregulation of MYC
expression and Aurora B kinase, disrupting critical cancer growth pathways [2] [3].

¢ In Vivo & Other Models: PFI-1 and similar BET inhibitors show efficacy in models of follicular
lymphoma [6], psoriasis [7], and acute myeloid leukemia (AML) [8], often by impeding proliferation
and inducing apoptosis.

Key Points for Comparison

When comparing PFI-1 to other BET inhibitors like JQ1 or I-BET151, consider these characteristics:

e Chemical Probe: PFI-1 is a highly selective dihydroquinazoline-2-one inhibitor used primarily for
target validation in research [2] [3] [5].

¢ Binding Mode: Serves as an acetyl-lysine mimetic, competitively occupying the histone binding
pocket in BRD4-BD1 [2] [4].
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e Selectivity Profile: Pan-BET family inhibitor with strong preference for BD1 over BD2, and high
selectivity over non-BET bromodomains [2] [5].

e Therapeutic Potential: Shows anti-proliferative activity in hematological cancers and inflammatory
disease models by downregulating key oncogenes like MYC [2] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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